Lipophilicity (XLogP3) Differentiation: Cyclopropylmethoxy vs. Methoxy, Ethoxy, and Chloro Analogs
The target compound exhibits a computed XLogP3 of 0.3, which places it in a distinct lipophilicity window compared to the 3-methoxy analog (XLogP3 = −0.4), 3-ethoxy analog (XLogP3 = 0), and 3-chloro analog (XLogP3 = 0.2) [1][2][3][4]. This 0.3–0.7 log unit difference relative to the closest ethoxy and chloro comparators is sufficient to affect membrane permeability, passive diffusion, and off-target promiscuity predictions in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 3-Methoxy: XLogP3 = −0.4; 3-Ethoxy: XLogP3 = 0; 3-Chloro: XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = +0.7 (vs. methoxy), +0.3 (vs. ethoxy), +0.1 (vs. chloro) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
Lipophilicity differences of ≥0.3 log units are operationally significant for chromatographic retention, solubility, and permeability screening—critical parameters in fragment-based and lead-optimization procurement decisions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 91811918, 3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (XLogP3 = 0.3). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 71758737, 3-Methoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (XLogP3 = −0.4). View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 91811913, 3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (XLogP3 = 0). View Source
- [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 12582764, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (XLogP3 = 0.2). View Source
